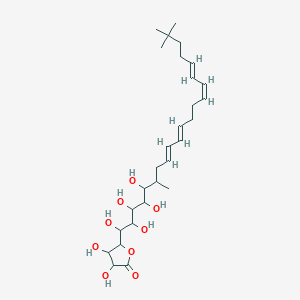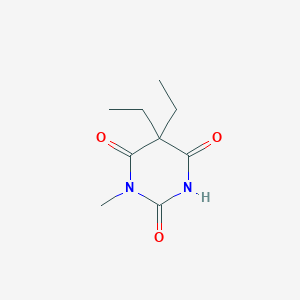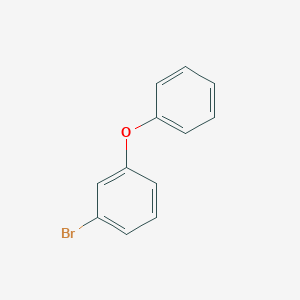
1-Brom-3-phenoxybenzol
Übersicht
Beschreibung
1-Bromo-3-phenoxybenzene is an organic compound with the molecular formula C12H9BrO. It is a brominated derivative of diphenyl ether, where a bromine atom is substituted at the 1-position of the benzene ring, and a phenoxy group is attached at the 3-position. This compound is used in various chemical synthesis processes and has applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-phenoxybenzene has several applications in scientific research, including:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its brominated structure makes it a valuable building block for further functionalization .
-
Biology: : In biological research, 1-Bromo-3-phenoxybenzene is used as a probe to study enzyme-catalyzed reactions and protein-ligand interactions. Its phenoxy group can interact with biological macromolecules, providing insights into their structure and function .
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development .
-
Industry: : In industrial applications, 1-Bromo-3-phenoxybenzene is used in the production of polymers, resins, and specialty chemicals. Its brominated structure imparts flame-retardant properties, making it useful in the manufacture of flame-retardant materials .
Wirkmechanismus
Target of Action
1-Bromo-3-phenoxybenzene is a synthetic organic compound that primarily targets the benzene ring in its reactions . The benzene ring is a key component of many biological molecules, including proteins, nucleic acids, and lipids.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 1-Bromo-3-phenoxybenzene affects the biochemical pathways involving benzene ring-containing molecules . The substitution reaction can lead to the formation of new organic compounds with altered properties, potentially affecting downstream biochemical pathways.
Pharmacokinetics
Given its molecular weight of 24910 , it is likely to have good bioavailability.
Result of Action
The result of the action of 1-Bromo-3-phenoxybenzene is the formation of a substituted benzene ring . This can lead to changes in the molecular and cellular functions of the target molecules, potentially affecting biological processes in which these molecules are involved.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Bromo-3-phenoxybenzene. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the temperature and the pH of the environment .
Biochemische Analyse
Biochemical Properties
1-Bromo-3-phenoxybenzene is known to inhibit the growth of cells by binding to the copper ion . It has been shown to be effective against tissue samples and cancer cells, with a cytotoxic effect on breast cancer cells
Cellular Effects
Its ability to bind to copper ions suggests that it may influence cell function by interacting with copper-dependent enzymes and proteins .
Molecular Mechanism
It is known to form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-phenoxybenzene can be synthesized through several methods, including:
-
Electrophilic Aromatic Substitution: : This method involves the bromination of 3-phenoxybromobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the final product .
-
Nucleophilic Aromatic Substitution: : Another method involves the reaction of 3-phenoxybenzene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds through a radical mechanism, where the bromine radical attacks the benzene ring to form the desired product .
Industrial Production Methods
In industrial settings, 1-Bromo-3-phenoxybenzene is typically produced through large-scale bromination reactions using bromine or brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to achieve efficient bromination.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-phenoxybenzene undergoes various chemical reactions, including:
-
Substitution Reactions: : It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (OR-). These reactions typically occur under basic conditions .
-
Oxidation Reactions: : The phenoxy group in 1-Bromo-3-phenoxybenzene can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction Reactions: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Common Reagents and Conditions
Bromination: Bromine (Br2), iron(III) bromide (FeBr3), N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Substitution: Phenoxybenzene derivatives with various substituents replacing the bromine atom.
Oxidation: Quinones and other oxidized phenoxybenzene derivatives.
Reduction: 3-Phenoxybenzene.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-phenoxybenzene can be compared with other similar compounds, such as:
-
1-Bromo-4-phenoxybenzene: : This compound has the bromine atom at the 4-position instead of the 1-position. It exhibits similar chemical reactivity but may have different biological activities due to the positional isomerism .
-
1-Chloro-3-phenoxybenzene: : This compound has a chlorine atom instead of a bromine atom. It undergoes similar chemical reactions but may have different reactivity and biological properties due to the difference in halogen size and electronegativity.
-
3-Phenoxybenzaldehyde: : This compound has an aldehyde group instead of a bromine atom. It undergoes different chemical reactions, such as nucleophilic addition, and has distinct applications in organic synthesis.
Eigenschaften
IUPAC Name |
1-bromo-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDAKFFMKLQPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074773 | |
| Record name | PBDE 002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-00-2 | |
| Record name | 3-Bromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6876-00-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PBDE 002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N49713J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)
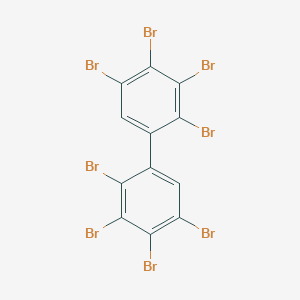
![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
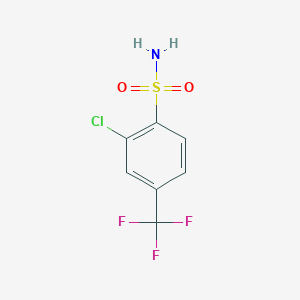
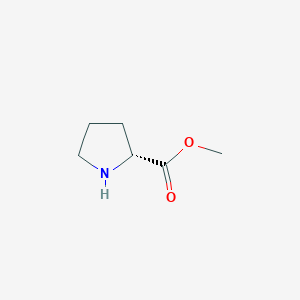
![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
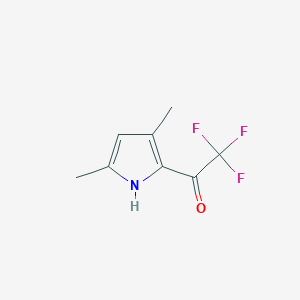
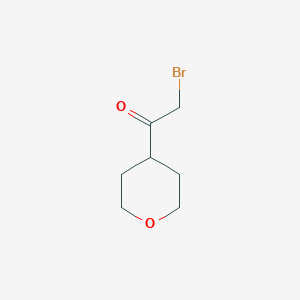
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)
